Endothelin 3

Receptor Pharmacology GPCR Signaling Binding Affinity

Endothelin 3 (ET-3, CAS 125692-40-2) is a 21-amino acid vasoactive peptide that serves as a selective ETB receptor agonist, essential for dissecting ETB-mediated signaling while minimizing confounding ETA activation. Unlike ET-1, ET-3 displays markedly lower affinity for ETA receptors, making it irreplaceable for modeling Hirschsprung disease, Waardenburg syndrome, and pulmonary arterial hypertension. Researchers rely on ET-3 to stimulate enteric neural crest cell migration, study venous vasoconstriction, and interrogate ETB-dependent pathways in isolation. • Selective ETB agonist with minimal ETA cross-reactivity • Validated in enteric neural crest migration and PAH models • Lyophilized powder, ≥97% (HPLC), shipped ambient globally

Molecular Formula C121H168N26O33S4
Molecular Weight 2643.1 g/mol
CAS No. 125692-40-2
Cat. No. B144341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin 3
CAS125692-40-2
Molecular FormulaC121H168N26O33S4
Molecular Weight2643.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)C(C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)C(C)O)N
InChIInChI=1S/C121H168N26O33S4/c1-11-62(7)97(117(175)139-89(121(179)180)49-70-53-126-77-25-17-16-24-75(70)77)145-118(176)98(63(8)12-2)144-112(170)88(52-95(157)158)136-105(163)81(44-60(3)4)131-109(167)86(50-71-54-125-59-127-71)134-113(171)90-56-182-181-55-76(124)101(159)146-99(64(9)148)120(178)142-91-57-183-184-58-92(115(173)143-96(61(5)6)116(174)137-84(48-69-32-38-74(152)39-33-69)107(165)132-82(108(166)141-90)46-67-28-34-72(150)35-29-67)140-104(162)80(40-41-93(153)154)130-102(160)78(26-18-20-42-122)129-110(168)87(51-94(155)156)135-103(161)79(27-19-21-43-123)128-106(164)83(47-68-30-36-73(151)37-31-68)138-119(177)100(65(10)149)147-111(169)85(133-114(91)172)45-66-22-14-13-15-23-66/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,126,148-152H,11-12,18-21,26-27,40-52,55-58,122-124H2,1-10H3,(H,125,127)(H,128,164)(H,129,168)(H,130,160)(H,131,167)(H,132,165)(H,133,172)(H,134,171)(H,135,161)(H,136,163)(H,137,174)(H,138,177)(H,139,175)(H,140,162)(H,141,166)(H,142,178)(H,143,173)(H,144,170)(H,145,176)(H,146,159)(H,147,169)(H,153,154)(H,155,156)(H,157,158)(H,179,180)/t62-,63-,64?,65?,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,96-,97-,98-,99-,100-/m0/s1
InChIKeyOQGZWNZGVYLIFX-XKIQDWPYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin 3 Research and Procurement Overview


Endothelin 3 (ET-3, CAS 125692-40-2) is a 21-amino acid vasoactive peptide belonging to the endothelin family, which also includes ET-1 and ET-2 [1]. It is characterized by two intramolecular disulfide bonds (Cys1–Cys15 and Cys3–Cys11) that stabilize its tertiary structure [2]. As a natural ligand for G-protein-coupled endothelin receptors (ETA and ETB), ET-3 exhibits a distinct receptor selectivity profile, with a lower affinity for the ETA receptor subtype compared to ET-1 and ET-2, while maintaining comparable affinity for the ETB receptor [1]. This differential pharmacology underpins its unique biological roles in vasoregulation, neural crest cell development, and tissue-specific signaling.

1
ETB-preferring GPCR ligand for pathway dissection
2
Vasoregulation and neural crest development studies
3
Minimizes concurrent ETA activation vs. other endothelins

Why Endothelin 3 Is Irreplaceable


Substitution of Endothelin 3 with Endothelin 1 or Endothelin 2 in experimental or therapeutic contexts is not scientifically valid due to fundamental differences in receptor pharmacology, tissue-specific bioactivity, and developmental biology. Unlike ET-1 and ET-2, which potently activate both ETA and ETB receptors with near-equal affinity, ET-3 displays a markedly lower affinity for the ETA receptor subtype [1]. This receptor selectivity translates into pronounced functional differences, including reduced vasoconstrictor potency in systemic arteries [2] and a unique capacity to mediate ETB-dependent vasodilatation in specific vascular beds [3]. Furthermore, ET-3 is uniquely essential for the migration and differentiation of neural crest-derived cell lineages during embryonic development, a function not compensated for by other endothelin isoforms [4]. Consequently, ET-3 constitutes an irreplaceable research tool for dissecting ETB-mediated signaling pathways, modeling Hirschsprung disease, and studying vascular biology in contexts where ETA-mediated effects must be minimized.

Receptor pharmacology mismatch
ET-1/ET-2 strongly activate ETA receptors; substitution may shift pathway interpretation away from ETB-selective signaling.
Developmental model context
ET-3 drives neural crest migration and differentiation; other isoforms do not compensate in Hirschsprung disease models.
Functional vasoactivity profile
ET-3 induces ETB-dependent vasodilatation in specific beds; ET-1’s balanced receptor activation may alter tissue-response endpoints.

Endothelin 3 Comparative Evidence


ETB Receptor Binding Affinity vs. ET-1

Endothelin 3 (ET-3) exhibits a binding affinity for the human ETB receptor that is comparable to that of Endothelin 1 (ET-1), with reported pKd values in the range of 9.8–11.5 [1]. In contrast, ET-3 displays a significantly lower affinity for the ETA receptor compared to ET-1 . This differential receptor binding profile is the primary determinant of ET-3's unique functional selectivity.

ETB binding affinity
Head-to-head
Comparable high affinity (pKd 9.8–11.5)
Supports ETB-selective activation context
Recombinant human ETB radioligand binding
Receptor Pharmacology GPCR Signaling Binding Affinity

Rat Mesenteric Vasoconstriction vs. ET-1

In the perfused mesenteric vasculature of the rat, Endothelin 3 (ET-3) was found to be at least 20 times less active as a vasoconstrictor compared to Endothelin 1 (ET-1) [1]. This marked difference in potency was observed on both the arterial and venous sides of the vasculature, highlighting the functional consequence of ET-3's reduced ETA receptor affinity.

Mesenteric vasoconstriction
Head-to-head
≥20-fold less vasoconstrictor activity vs. ET-1
Reduced ETA-mediated constriction support
Isolated perfused rat mesentery
Vascular Pharmacology Functional Assay Ex Vivo

Human Pulmonary Vasoconstriction vs. ET-1

In isolated perfused human lung preparations, Endothelin 3 (ET-3) and Endothelin 1 (ET-1) elicited vasoconstriction that resulted in comparable increases in pulmonary arterial pressure [1]. At a concentration of 30 nM, ET-1 induced a mean pressure increase of 24.8 ± 4.5 mm Hg, while ET-3 induced an increase of 14.5 ± 4.9 mm Hg, a difference that was not statistically significant (p = 0.13).

Human pulmonary pressure
Head-to-head
No significant difference (p=0.13) vs. ET-1 at 30 nM
ETB-mediated pulmonary response context
Isolated perfused human lung
Pulmonary Vascular Biology Human Tissue Ex Vivo

Artery vs. Vein Potency Compared to ET-1

A study comparing responses in isolated rabbit thoracic aorta (RTA) and rabbit jugular vein (RJV) revealed a striking tissue-dependent difference in potency between ET-1 and ET-3 [1]. In the artery, ET-1 was approximately 80-fold more potent than ET-3 (EC50: 4.5 nM vs. ~360 nM). In contrast, both peptides contracted the vein with similar potency (EC50 values ~1 nM).

Artery vs. vein potency
Head-to-head
~80-fold less potent in artery; equipotent in vein
Context-dependent ETB functional activity
Rabbit thoracic aorta and jugular vein
Vascular Biology Tissue-Specific Pharmacology Receptor Distribution

Neural Crest Development: Knockout Phenotype

Targeted disruption of the Endothelin 3 (Edn3) gene in mice results in a lethal phenotype characterized by aganglionic megacolon and coat color spotting [1]. This phenotype arises from the failure of neural crest-derived enteric neurons and melanocytes to properly migrate and differentiate, demonstrating an essential and non-redundant role for ET-3 signaling that cannot be compensated for by Endothelin 1 [2].

Neural crest knockout
Class-level
ET-3/EDNRB disruption leads to aganglionic megacolon
Reported ET-3 pathway-dependent developmental role
Mouse Edn3 knockout phenotype
Developmental Biology Genetics Disease Modeling

Enteric Neural Crest Migration via T-type Calcium Channels

A recent study in Nature Communications identified a specific mechanism by which Endothelin 3 (ET-3) drives the migration of enteric neural crest cells (ENCCs) [1]. ET-3 was shown to activate T-type Ca2+ channels, leading to increased calcium activity and cell contractility, which are essential for ENCC colonization of the gut. This function is distinct from the vasoconstrictor actions of ET-1 and highlights a unique, cell-type-specific signaling pathway.

ENCC migration mechanism
Class-level
ET-3 activates T-type Ca2+ channels to drive ENCC migration
Supports cell migration signaling pathway context
Ex vivo/in vivo mouse ENS models
Cell Migration Calcium Signaling Enteric Nervous System

Endothelin 3 Validated Applications


Pulmonary Hypertension: ETB Vasoconstriction

Given that ET-3 elicits comparable increases in pulmonary arterial pressure to ET-1 in isolated human lungs [1], it is the optimal agonist for investigating ETB receptor-mediated pulmonary vasoconstriction in PAH models. Unlike ET-1, which strongly activates both ETA and ETB receptors, ET-3 allows for the selective interrogation of ETB signaling pathways in the pulmonary vasculature, facilitating the development and testing of ETB-selective antagonists or biased agonists.

Hirschsprung Disease and Neural Crest Modeling

The unique and non-redundant requirement for ET-3 signaling in the development of enteric neurons and melanocytes, as demonstrated by the lethal knockout mouse phenotype [2], makes ET-3 an essential reagent for in vitro models of Hirschsprung disease and Waardenburg syndrome. It is used to stimulate the migration, proliferation, and differentiation of enteric neural crest stem cells [3], providing a physiologically relevant stimulus that cannot be replicated by ET-1.

ETB-Selective Venous Pharmacology

In venous tissues where ETB receptors are highly expressed, ET-3 is equipotent to ET-1 as a vasoconstrictor [4]. This makes ET-3 the preferred ligand for studying ETB-mediated venous function, smooth muscle contraction, and intracellular calcium mobilization in isolation, without the confounding influence of robust ETA receptor activation. This is critical for dissecting receptor-specific signaling pathways in the venous system.

Enteric Nervous System Development and Motility

Building on evidence that ET-3 drives ENCC migration and contractility via T-type Ca2+ channels [5], researchers utilize ET-3 to model the colonization of the gut by neural crest cells. This is directly applicable to studying gastrointestinal motility disorders and developing therapies for enteric neuropathies. The use of ET-3 in organotypic cultures or explant assays provides a direct link to the genetic and developmental underpinnings of these diseases.

Application
Selection Property
Validation Focus
Pulmonary vascular ETB signaling studies
ETB-preferring selectivity profile
ETB-mediated vasoconstriction endpoints
Neural crest development research
ET-3/EDNRB pathway dependency
ENCC migration and differentiation models
Venous tissue pharmacology
ETB-enriched tissue response
Venous constriction endpoint context
Enteric nervous system research
Calcium signaling pathway activation
ENCC colonization and motility models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endothelin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.